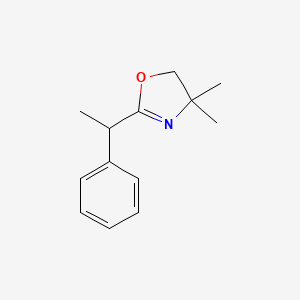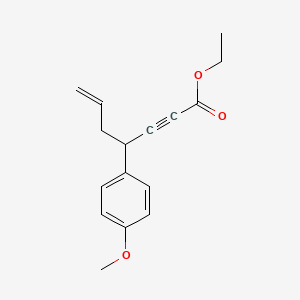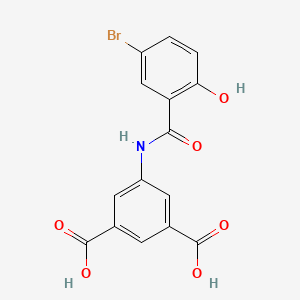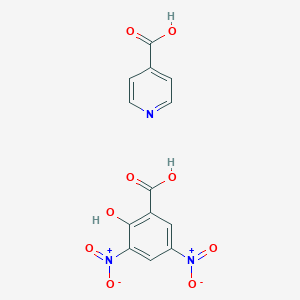![molecular formula C18H23N3O3 B12588982 Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]- CAS No. 648420-43-3](/img/structure/B12588982.png)
Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a naphthalene ring substituted with a hydroxy group and a morpholine ring attached via a propyl chain. Urea derivatives are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 7-hydroxy-1-naphthalenyl, is prepared through a series of reactions including nitration, reduction, and hydrolysis.
Attachment of the Propyl Chain: The 3-(4-morpholinyl)propyl group is synthesized separately and then attached to the naphthalene derivative through a nucleophilic substitution reaction.
Formation of the Urea Derivative: The final step involves the reaction of the substituted naphthalene with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Common industrial methods include batch and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” involves its interaction with specific molecular targets and pathways. The hydroxy group on the naphthalene ring can form hydrogen bonds with biological molecules, while the morpholine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-piperidinyl)propyl]-
- Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-pyrrolidinyl)propyl]-
Uniqueness
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Propiedades
Número CAS |
648420-43-3 |
|---|---|
Fórmula molecular |
C18H23N3O3 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-(7-hydroxynaphthalen-1-yl)-3-(3-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C18H23N3O3/c22-15-6-5-14-3-1-4-17(16(14)13-15)20-18(23)19-7-2-8-21-9-11-24-12-10-21/h1,3-6,13,22H,2,7-12H2,(H2,19,20,23) |
Clave InChI |
BUPNZTFNHFGKKT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)



![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)




![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)

